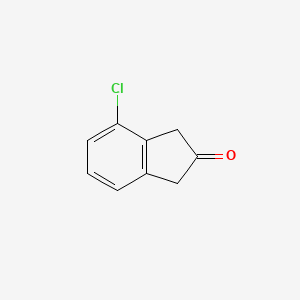

4-Chloro-1H-inden-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-1H-inden-2(3H)-one is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Chloro-1H-inden-2(3H)-one, with the chemical formula C9H7ClO and CAS number 74124-90-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a chloro substituent on an indene ring system. Its structural characteristics make it a candidate for various chemical modifications, which can enhance its biological properties.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities. Notably, studies have focused on its potential as an antileishmanial agent and its interactions with various biological targets.

Antileishmanial Activity

A significant study evaluated the antileishmanial efficacy of derivatives synthesized from this compound. Among these derivatives, certain compounds demonstrated promising in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, compound 5m showed a CC50 value of 65.11 μM and an IC50 of 8.36 μM against intracellular amastigotes, indicating substantial antileishmanial potential .

Table 1: Biological Activity of Selected Derivatives

| Compound | CC50 (μM) | IC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| 5m | 65.11 | 8.36 | 7.79 |

| 5n | - | 7.42 | - |

| 7a | - | 8.75 | - |

The mechanism underlying the antileishmanial activity of these compounds involves inhibition of Leishmania donovani topoisomerase I (LDTop1), a critical enzyme for DNA replication and transcription in the parasite. Molecular docking studies have shown that compound 5m binds effectively to the active site of LDTop1, exhibiting favorable docking scores that correlate with its biological activity .

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that compound 5m inhibited more than 85% of both stages of L. donovani parasites. Further pharmacokinetic studies indicated that this compound remained stable under various conditions, suggesting it could be a viable candidate for further development .

- In Vivo Studies : In vivo evaluations in Balb/c mice showed significant reductions in liver and spleen parasite burdens when treated with compound 5m, reinforcing its potential as an effective therapeutic agent against leishmaniasis .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

4-Chloro-1H-inden-2(3H)-one has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. A specific derivative demonstrated an EC50 value of 0.28 µM against a human cancer cell line, indicating potent activity .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes associated with neurodegenerative diseases. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), which is linked to Alzheimer's disease. The binding affinity of this compound to AChE was assessed, revealing significant inhibition compared to control compounds .

Materials Science

Novel Material Development

In materials science, this compound is explored for its potential in developing novel materials with unique electronic or optical properties. Its chemical properties allow it to be incorporated into polymers and other materials, enhancing their functionality.

Biological Studies

Researchers are investigating the biological activity of this compound, particularly its therapeutic effects in various disease models. The fluorine atom's presence in similar compounds has been noted to enhance stability and lipophilicity, which are desirable traits in drug development .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of derivatives of this compound against human cancer cell lines. The results indicated varying degrees of activity, with some derivatives exhibiting EC50 values as low as 0.28 µM, showcasing their potential as anticancer agents .

Case Study 2: AChE Inhibition

In another study focusing on enzyme inhibition, several compounds were assessed for their AChE inhibitory activity. Modifications to the structure of this compound were found to enhance its inhibitory potency, underscoring the importance of structure-activity relationships in drug design .

Table 1: Antiproliferative Activity of Derivatives

| Compound | EC50 (µM) | % Activation |

|---|---|---|

| 4-Chloro-Indenone Derivative A | 0.28 ± 0.03 | 190 ± 32 |

| 4-Chloro-Indenone Derivative B | 0.36 ± 0.09 | 195 ± 15 |

| Control Compound | >10 | IA |

Note: IA indicates inactive.

Table 2: Enzyme Inhibition Studies

| Compound | AChE Inhibition (%) |

|---|---|

| This compound | Significant |

| Control Compound | Baseline |

Propriétés

IUPAC Name |

4-chloro-1,3-dihydroinden-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJSQABZKAMVSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600874 |

Source

|

| Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-90-6 |

Source

|

| Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.